Biphenyl-2,2'-diyl difuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H14O6 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-[2-(furan-2-carbonyloxy)phenyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H14O6/c23-21(19-11-5-13-25-19)27-17-9-3-1-7-15(17)16-8-2-4-10-18(16)28-22(24)20-12-6-14-26-20/h1-14H |
InChI Key |
MIRRPOTUTPIVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of Biphenyl-2,2'-diyl Difuran-2-carboxylate
The construction of the target molecule can be approached through several strategic disconnections, primarily involving the formation of the ester bonds and the biphenyl (B1667301) C-C bond.
The most direct and common method for synthesizing this compound is the esterification of 2,2'-biphenol (B158249) with two equivalents of an activated furan-2-carboxylic acid derivative.
A prevalent method involves the use of furan-2-carbonyl chloride . This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Another approach is the Fischer esterification , where 2,2'-biphenol is reacted with an excess of furan-2-carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This method often requires the removal of water to achieve high yields. masterorganicchemistry.com Microwave-assisted esterification of 2-furoic acid with alcohols, in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), has also been reported as an efficient method for forming furan-containing esters. researchgate.net
Furthermore, 2,2'-biphenol-derived phosphoric acid catalysts have been shown to effectively promote the dehydrative esterification of carboxylic acids and alcohols under mild conditions, which could be applicable to the synthesis of the target molecule. organic-chemistry.orgresearchgate.net
Table 1: Representative Esterification Conditions
| Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2,2'-Biphenol, Furan-2-carbonyl chloride | Pyridine, Dichloromethane, Room Temperature | This compound | Inferred from standard esterification procedures |
| 2,2'-Biphenol, Furan-2-carboxylic acid | H₂SO₄ (cat.), Toluene, Reflux with water removal | This compound | masterorganicchemistry.com |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and can be employed in the synthesis of the biphenyl core of the target molecule.
Palladium catalysts are widely used for the synthesis of biphenyls. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, is a prominent method. For the synthesis of the 2,2'-biphenol precursor, a suitable strategy would be the coupling of a 2-halophenol with a 2-hydroxyphenylboronic acid, or the homocoupling of a 2-halophenol. The Suzuki-Miyaura reaction has been successfully implemented on a nanoliter scale for creating libraries of biphenyl compounds. nih.gov
Palladium-catalyzed C-H activation is another advanced strategy. For instance, diversely substituted 2,2'-biphenols can be synthesized through the Pd(II)-catalyzed, hydroxyl-directed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols. rsc.org Additionally, palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure provides a direct route to methyl esters and various amides, showcasing the versatility of palladium in forming carbonyl compounds. nih.gov While not a direct route to the target molecule, these methods are crucial for synthesizing the necessary precursors.
While palladium is the most common, other transition metals can also catalyze the formation of biphenyls and related structures. For instance, copper-catalyzed and other transition metal-catalyzed reactions are employed in the synthesis of benzofurans, which share the furan (B31954) motif with the target molecule. researchgate.netstanford.edu Iron(III) chloride hexahydrate has been used as an oxidant for the synthesis of substituted 2,2'- and 4,4'-biphenyldiols via oxidative coupling of phenols. jraic.com These alternative methods can be valuable for the synthesis of the 2,2'-biphenol precursor under specific conditions or with particular substrates.
Precursor Synthesis: 2,2'-Biphenol The precursor 2,2'-biphenol can be synthesized via several routes. One common laboratory method is the hydrolysis of dibenzofuran (B1670420). wikipedia.org An alternative industrial synthesis involves the oxidative coupling of 2,4-di-tert-butylphenol (B135424) followed by debutylation. wikipedia.org Oxidative coupling of various substituted phenols using reagents like potassium ferricyanide (B76249) or iron(III) chloride can also yield substituted 2,2'-biphenyldiols. jraic.com
Precursor Synthesis: Furan-2-carbonyl chloride Furan-2-carbonyl chloride is typically prepared from the corresponding furan-2-carboxylic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Final Assembly The final step in a convergent multistep synthesis is the esterification of the prepared 2,2'-biphenol with furan-2-carbonyl chloride or furan-2-carboxylic acid, as detailed in section 2.1.1.
Cross-Coupling Approaches for Biphenyl and Furan Unit Assembly
Mechanistic Investigations of Formation Reactions
The primary reaction for the formation of this compound is esterification. The mechanism of this reaction depends on the specific method employed.
In the case of using furan-2-carbonyl chloride , the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of 2,2'-biphenol attacks the electrophilic carbonyl carbon of the furan-2-carbonyl chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the oxonium ion by a base to yield the ester.
For the Fischer esterification , the mechanism involves several equilibrium steps. masterorganicchemistry.com Initially, the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol (2,2'-biphenol). A tetrahedral intermediate is formed, which then undergoes a proton transfer. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester. masterorganicchemistry.com
Mechanistic studies of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond of the biphenyl unit. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2'-Biphenol |
| Furan-2-carboxylic acid |
| Furan-2-carbonyl chloride |
| Pyridine |
| Triethylamine |
| Dichloromethane |
| Toluene |
| Sulfuric acid |
| Tosic acid |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| 2-Halophenol |
| 2-Hydroxyphenylboronic acid |
| Dibenzofuran |
| 2,4-Di-tert-butylphenol |
| Potassium ferricyanide |
| Iron(III) chloride |
| Thionyl chloride |
Elucidation of Reaction Intermediates
The synthesis of this compound typically proceeds via two key transformations: a palladium-catalyzed cross-coupling reaction to form the 2,2'-disubstituted biphenyl core, and a subsequent esterification to attach the furan-2-carboxylate (B1237412) groups. Understanding the transient species, or reaction intermediates, in both stages is fundamental to optimizing the reaction conditions.
Intermediates in Biphenyl Core Synthesis:
The formation of the biphenyl scaffold is often achieved through a Suzuki-Miyaura cross-coupling reaction. wikipedia.orgyoutube.com This reaction follows a well-established catalytic cycle involving palladium in different oxidation states. libretexts.orgnih.gov The key intermediates are:
Palladium(II) Complex (Ar-Pd(II)-X): The cycle begins with the oxidative addition of an aryl halide (e.g., a 2-halophenol derivative) to a palladium(0) complex. libretexts.orgnumberanalytics.com This step, often the rate-determining one, forms a square-planar palladium(II) species. wikipedia.orgnumberanalytics.commusechem.com The stability and reactivity of this intermediate are heavily influenced by the choice of phosphine (B1218219) ligands attached to the palladium center. musechem.comnih.gov
Diaryl-Palladium(II) Complex (Ar-Pd(II)-Ar'): Following the oxidative addition, a transmetalation step occurs. The organoboron reagent (e.g., a phenylboronic acid derivative) transfers its aryl group to the palladium(II) complex, displacing the halide and forming a new diaryl-palladium(II) intermediate. nih.gov A base is crucial in this step to facilitate the formation of a more nucleophilic boronate species.
Palladium(0) Regeneration: The final step is reductive elimination, where the two aryl groups on the palladium(II) complex couple to form the biphenyl C-C bond. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue. libretexts.org
Intermediates in Esterification:
Once the 2,2'-dihydroxybiphenyl precursor is formed, the hydroxyl groups are esterified with furan-2-carboxylic acid or a derivative thereof. The intermediates depend on the chosen esterification method.
Fischer Esterification: In this classic acid-catalyzed method, the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon towards nucleophilic attack by the alcohol (the 2,2'-dihydroxybiphenyl). numberanalytics.comtaylorandfrancis.com This leads to a tetrahedral intermediate which then eliminates water to form the ester.
Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich method offers a milder alternative. fiveable.mesynarchive.com It uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate . fiveable.meorganic-chemistry.org This "activated ester" is then attacked by the alcohol. Often, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is used, which acts as an acyl transfer agent by forming an even more reactive N-acylpyridinium intermediate . organic-chemistry.orgresearchgate.net
Kinetic Studies of Esterification and Coupling Processes
Kinetics of Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a complex process, but kinetic studies have revealed several key aspects. The reaction rate is dependent on the concentration of the aryl halide, the organoboron reagent, the base, and the palladium catalyst. researchgate.net
Rate-Determining Step: For many systems, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. wikipedia.orglibretexts.orgnumberanalytics.commusechem.com Consequently, the nature of the halide is crucial, with reactivity decreasing in the order I > Br > Cl. numberanalytics.comyonedalabs.com Electron-withdrawing groups on the aryl halide can accelerate this step. yonedalabs.com
Kinetics of Esterification:
Esterification reactions are typically equilibrium-limited processes. taylorandfrancis.com
Lewis Acid-Catalyzed Esterification: Zirconium-based catalysts have been shown to be effective and moisture-tolerant for esterification. Kinetic studies of these systems can help optimize catalyst loading and reaction concentrations, avoiding catalyst deactivation. nih.govacs.org
The following table summarizes representative kinetic data for the key reaction types involved in the synthesis.
| Reaction Type | Typical Rate-Determining Step | Representative Activation Energy (Ea) | Key Factors Influencing Rate |
| Suzuki-Miyaura Coupling | Oxidative Addition | 50.1 ± 4.7 kJ/mol rsc.org | Nature of halide, ligands, base, temperature |
| Fischer Esterification | Nucleophilic Attack | 42 - 53 kJ/mol ucr.ac.cr | Steric hindrance, temperature, catalyst concentration, water removal |
Stereochemical Control and Regioselectivity in Synthesis
The structure of this compound presents significant challenges in terms of stereochemistry and regioselectivity.
Regioselectivity:
Ensuring the correct placement of the furan-2-carboxylate groups at the 2 and 2' positions is a primary consideration. The most straightforward synthetic strategy to achieve this regiochemical outcome is to start with 2,2'-dihydroxybiphenyl as the core scaffold. nih.govchemicalbook.comwikipedia.org This precursor guarantees that the subsequent esterification occurs at the desired positions, avoiding the formation of other isomers. 2,2'-dihydroxybiphenyl itself can be synthesized via methods such as the alkaline fusion of dibenzofuran or the oxidative coupling and subsequent debutylation of 2,4-di-tert-butylphenol. chemicalbook.comwikipedia.org
Stereochemical Control and Atropisomerism:
A critical stereochemical feature of 2,2'-disubstituted biphenyls is atropisomerism . This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. pharmaguideline.comslideshare.net When the ortho-substituents are sufficiently bulky, this rotation is restricted, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. pharmaguideline.com
Rotational Barrier: The stability of these atropisomers is determined by the energy barrier to rotation. For the title compound, the two bulky furan-2-carboxylate groups at the ortho positions are expected to create a substantial rotational barrier, making the molecule chiral and allowing for the isolation of individual enantiomers. researchgate.netnih.gov The free energy of activation for aryl-aryl rotation in biphenyls is a measure of the steric hindrance exerted by the substituents. rsc.orgresearchgate.net While unsubstituted biphenyl has a very low rotational barrier (~6-8 kJ/mol), adding ortho-substituents dramatically increases it. researchgate.netcomporgchem.com
Asymmetric Synthesis: To obtain an enantiomerically pure sample of this compound, an asymmetric synthesis strategy is required. This could involve:
Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.
Asymmetric Catalysis: Employing a chiral catalyst during the key C-C bond-forming step (e.g., an asymmetric Suzuki-Miyaura coupling). This approach aims to set the axial chirality during the formation of the biphenyl backbone. acs.org Strategies often rely on establishing the stereochemistry of the highest energy barrier axis first to prevent later epimerization. acs.org
The control of this axial chirality is a sophisticated aspect of its synthesis, crucial for applications where specific stereoisomers are required.
Advanced Structural Characterization and Analysis
Spectroscopic Elucidation Methodologies
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental tool for the verification of the molecular formula of Biphenyl-2,2'-diyl difuran-2-carboxylate and for elucidating its structure through controlled fragmentation. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, providing strong evidence for the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, offering insights into its constituent parts. The initial event would be the formation of the molecular ion ([M]⁺). Subsequent fragmentation pathways would likely involve the cleavage of the ester linkages, which are typically the most labile bonds in such structures.
A plausible primary fragmentation would be the loss of a furan-2-carboxylate (B1237412) radical or a furanyl radical, leading to significant fragment ions. The biphenyl (B1667301) core, being a stable aromatic system, is expected to remain intact in many of the fragmentation pathways. The stability of the biphenyl cation radical often results in it being a prominent peak in the mass spectra of biphenyl derivatives.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Fragment Description | Postulated m/z Value |
| Molecular Ion ([C₂₂H₁₄O₆]⁺) | 374.0790 |
| Loss of a furan-2-carboxylate group ([C₁₇H₁₀O₄]⁺) | 278.0579 |
| Loss of a furanyl group ([C₁₈H₁₀O₅]⁺) | 306.0528 |
| Biphenyl-2,2'-diyl dication ([C₁₂H₈]²⁺) | 76.0313 |
| Furan-2-carboxylate cation ([C₅H₃O₂]⁺) | 95.0133 |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
Advanced Electron Microscopy and Imaging Techniques for Supramolecular Assemblies
The planar and rigid structure of the biphenyl core, combined with the polar ester and furan (B31954) moieties, suggests that this compound has the potential to form ordered supramolecular structures through non-covalent interactions such as π-π stacking and dipole-dipole interactions. Advanced microscopy techniques are indispensable for visualizing these assemblies.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) would be employed to investigate the surface morphology of bulk samples or thin films of this compound. This technique can reveal details about the microscale and nanoscale topography, such as the formation of crystals, aggregates, or other organized structures. By preparing samples through methods like drop-casting or spin-coating on a suitable substrate, SEM imaging could provide evidence of self-assembly into larger, ordered domains.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
For higher resolution imaging of the internal structure of any self-assembled nanostructures, Transmission Electron Microscopy (TEM) is the technique of choice. If this compound forms assemblies such as nanofibers, nanoribbons, or vesicles in solution, TEM can provide detailed information on their dimensions, morphology, and internal order. Cryo-TEM could be particularly useful for observing the structures in a near-native, vitrified state, preserving delicate assemblies that might be altered by conventional sample preparation methods.
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Structures
Atomic Force Microscopy (AFM) offers a complementary method to SEM and TEM for characterizing surface topography at the nanoscale. AFM is particularly powerful for imaging self-assembled monolayers or thin films on a substrate. It can provide quantitative data on the height, width, and periodicity of any ordered structures. Tapping mode AFM would be especially suitable for imaging soft, self-assembled organic materials to minimize sample damage. This technique could potentially visualize individual or small clusters of molecules and their arrangement in a highly ordered fashion.
Table 2: Application of Advanced Microscopy Techniques to this compound
| Technique | Information Obtained | Potential Findings |
| SEM | Surface morphology, microscale and nanoscale topography | Visualization of crystalline habits, aggregated structures, or film morphology. |
| TEM | Internal nanostructure, morphology of assemblies | Identification of nanofibers, nanoribbons, or other discrete nano-assemblies. |
| AFM | High-resolution surface topography, quantitative dimensional analysis | Imaging of self-assembled monolayers, measurement of the dimensions of ordered domains. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, are employed to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. tandfonline.com For Biphenyl-2,2'-diyl difuran-2-carboxylate, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement.
A key structural feature of this molecule is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) unit. Due to the steric hindrance caused by the furan-2-carboxylate (B1237412) groups at the 2 and 2' positions, a planar conformation is highly unfavorable. libretexts.org DFT optimization would likely predict a twisted conformation, with a dihedral angle significantly different from 0 degrees, to minimize steric repulsion. libretexts.org The orientation of the furan (B31954) rings relative to the phenyl rings and the conformation of the ester groups would also be determined to find the global energy minimum structure.
Based on DFT studies of similar substituted biphenyls and aromatic esters, the optimized geometric parameters can be predicted. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| Biphenyl C-C bond length | ~1.49 Å |
| Biphenyl C-C-C bond angles | ~120° |
| Phenyl C-O bond length | ~1.36 Å |
| Ester C=O bond length | ~1.21 Å |
| Ester C-O bond length | ~1.34 Å |
| Furan C-O bond length | ~1.37 Å |
| Biphenyl Dihedral Angle | 50° - 70° |
Note: These are estimated values based on structurally similar compounds.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating its electronic absorption spectrum. rsc.org This method provides information about the energies of electronic transitions from the ground state to various excited states.
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. The extended conjugation across the biphenyl and furan moieties would likely result in strong absorption bands in the ultraviolet region. The exact position and intensity of these absorptions would be sensitive to the dihedral angle between the phenyl rings, as this affects the degree of π-conjugation. rsc.org
Table 2: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~300 - 340 | ~0.2 - 0.4 |
| S₀ → S₂ | ~260 - 290 | ~0.5 - 0.8 |
| S₀ → S₃ | ~230 - 250 | ~0.3 - 0.6 |
Note: These are hypothetical values intended to be representative for a molecule of this type.
For even greater accuracy, particularly for understanding excited states, high-level ab initio methods such as Coupled Cluster (CC) theory or Complete Active Space Second-order Perturbation Theory (CASPT2) can be employed. rsc.org While computationally more demanding, these methods can provide benchmark data to validate the results from DFT and TD-DFT. For biphenyl itself, such methods have been crucial in correctly ordering the electronic excited states. rsc.org A similar approach for this compound would provide a definitive picture of its electronic landscape.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
The rotation around the single bond connecting the two phenyl rings is a critical aspect of the conformational dynamics of biphenyl derivatives. ic.ac.uk In this compound, the bulky ortho-substituents create a significant energy barrier to this rotation. libretexts.org MD simulations can be used to explore the potential energy surface of this rotation and to calculate the height of the rotational barrier.
The results would likely show two stable, enantiomeric twisted conformations separated by two transition states: a higher-energy planar conformation and a slightly lower-energy perpendicular conformation. ic.ac.uk The energy barrier for racemization (interconversion between the enantiomers) would be substantial, suggesting that atropisomers might be isolable at low temperatures. libretexts.org
Table 3: Comparison of Rotational Barriers in Biphenyl Systems
| Compound | Ortho-Substituents | Typical Rotational Barrier (kcal/mol) |
| Biphenyl | -H, -H | ~1.5 - 2.0 |
| 2,2'-dimethylbiphenyl | -CH₃, -CH₃ | ~17 - 19 |
| Biphenyl-2,2'-dicarboxylic acid | -COOH, -COOH | ~20 - 22 |
| This compound | -O(CO)C₄H₃O, -O(CO)C₄H₃O | Predicted: > 25 |
Note: The value for the target compound is an educated prediction based on the steric bulk of the substituents.
MD simulations can also be used to model the behavior of this compound in a condensed phase, such as in a solvent or in a crystal lattice. These simulations would reveal the nature and strength of intermolecular interactions.
In solution, the simulations would show how solvent molecules arrange around the solute and how they affect its conformational preferences. In the solid state, MD can be used to predict the crystal packing arrangement. It is expected that intermolecular interactions would be governed by a combination of van der Waals forces, dipole-dipole interactions from the ester groups, and potentially π-π stacking between the aromatic rings of adjacent molecules. The specific packing motif would aim to maximize favorable intermolecular contacts.
Structure-Property Correlation via Computational Models
Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to establish a direct correlation between the three-dimensional arrangement of atoms and the resulting electronic and optical behaviors.
Prediction of Spectroscopic Signatures
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of organic molecules. These predictions are vital for identifying and characterizing the compound, as well as for understanding its electronic transitions.
For this compound, one would typically employ a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the ground-state geometry and then calculate various spectroscopic data.
Predicted Spectroscopic Data:
A key aspect of these computational studies is the prediction of vibrational and electronic spectra. Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule, which are directly related to its structural components. The calculated frequencies can be compared with experimental data to confirm the molecular structure.
Time-Dependent DFT (TD-DFT) calculations are employed to predict the UV-Visible absorption spectrum. This provides insight into the electronic transitions between molecular orbitals, which are fundamental to the compound's color and optical properties. The calculations would yield the excitation energies, oscillator strengths, and the nature of the transitions (e.g., π-π*).
A hypothetical table of predicted spectroscopic data for this compound, based on computational studies of similar compounds, is presented below.
| Spectroscopic Parameter | Predicted Value/Range | Significance |
| Infrared (IR) Frequencies | ||
| C=O stretch (ester) | 1720-1740 cm⁻¹ | Characteristic of the carboxylate group. |
| C-O-C stretch (ester & furan) | 1250-1300 cm⁻¹ | Indicates the presence of ether and ester linkages. |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | Corresponds to the biphenyl and furan rings. |
| UV-Visible Absorption | ||
| λmax | 300-350 nm | Primary absorption peak, indicative of π-π* transitions within the conjugated system. |
| Oscillator Strength (f) | > 0.1 | A higher value suggests a strong, allowed electronic transition. |
Relationship between Molecular Structure and Electronic/Optical Characteristics
The electronic and optical properties of this compound are intrinsically linked to its molecular structure, particularly the dihedral angle between the two phenyl rings of the biphenyl core and the orientation of the furan-2-carboxylate substituents.
Molecular Geometry and Electronic Coupling:
The degree of conjugation across the biphenyl bridge is highly dependent on the torsional angle between the two phenyl rings. A more planar conformation would lead to greater π-electron delocalization, which in turn influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. In related biphenylyl systems, it has been observed that molecular planarity plays a vital role in the optoelectronic properties. nih.gov The introduction of furan moieties, with the lower electronegativity of the oxygen atom compared to sulfur in thiophene (B33073) analogues, can offer better optical properties. nih.gov
Frontier Molecular Orbitals (FMOs):
The HOMO and LUMO are critical in determining the electronic and optical characteristics of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition.
Computational models can precisely calculate the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan rings and the biphenyl system, while the LUMO would likely be distributed across the entire conjugated framework, with significant contributions from the electron-withdrawing carboxylate groups.
A hypothetical table summarizing the relationship between structural parameters and electronic properties is provided below.
| Structural Parameter | Influence on Electronic/Optical Properties |
| Biphenyl Dihedral Angle | A smaller angle (more planar) leads to a smaller HOMO-LUMO gap, resulting in a red-shift (longer wavelength) of the UV-Vis absorption maximum. |
| Furan Ring Orientation | The orientation of the furan rings relative to the biphenyl core affects the overall molecular planarity and conjugation, thereby influencing charge transport properties. |
| Ester Group Conformation | The conformation of the carboxylate groups can impact the electronic distribution and intermolecular interactions in the solid state. |
In studies of similar furan-containing compounds, DFT calculations have been successfully used to analyze the thermal and electronic stabilities, as well as to perform Natural Bond Orbital (NBO) analysis to understand hyper-conjugative energies and electronic transitions. researchgate.net Such analyses would be equally valuable for a detailed understanding of this compound.
No Scientific Literature Found for "this compound" in Coordination Chemistry
Despite a comprehensive search of scientific databases and scholarly articles, no published research could be located on the chemical compound "this compound" for its use in coordination chemistry, specifically as a linker in the formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs).
The investigation sought to construct a detailed article based on a provided outline, focusing on the synthesis, structure, and coordination properties of this specific molecule. However, extensive searches failed to yield any studies detailing the synthesis of this compound for use as a ligand, or its subsequent application in the design and creation of MOFs or CPs.
The search included various related terms and structural analogs, but the specific ester derivative of biphenyl and furan-2-carboxylic acid as requested does not appear in the available scientific literature in the context of coordination chemistry. While there is extensive research on other biphenyl-dicarboxylate linkers and their role in the formation of porous crystalline materials, the unique structure of "this compound" has not been reported in this area of materials science.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the specified outline. The absence of data on this particular compound prevents any discussion on its potential metal ion selection, coordination environments, topological diversity in framework structures, or specific synthesis approaches like solvothermal and hydrothermal methods.
Coordination Chemistry and Supramolecular Assemblies
Formation of Coordination Polymers (CPs)
Dimensionality and Structural Motifs of Coordination Polymers
The formation of coordination polymers using a ligand like Biphenyl-2,2'-diyl difuran-2-carboxylate would depend on several factors, including the choice of metal ion and the reaction conditions. The flexible biphenyl (B1667301) backbone could allow for the formation of one-, two-, or three-dimensional networks. nih.gov The potential for different structural motifs would be high, but their specific nature remains uninvestigated.
Influence of Ancillary Ligands on Coordination Geometry
Ancillary ligands, which are other ligands present in the coordination sphere of the metal ion, can significantly influence the final structure of a coordination polymer. uci.edu Their size, shape, and electronic properties could direct the assembly process and lead to different coordination geometries around the metal center. However, no studies have been conducted on how ancillary ligands interact in a system involving this compound.
Bridging Modes of the Difuran-2-carboxylate Ligand
The difuran-2-carboxylate portion of the molecule offers several potential binding sites for metal ions. The carboxylate groups can coordinate in a monodentate, bidentate, or bridging fashion, while the furan (B31954) oxygen atoms could also participate in coordination. nih.gov The specific bridging modes that this compound would adopt are unknown.
Supramolecular Architectures Driven by Non-Covalent Interactions
Non-covalent interactions are crucial in the formation of organized supramolecular structures. nih.gov For this compound, interactions such as hydrogen bonding and π-π stacking would be expected to play a significant role.
Hydrogen Bonding in Self-Assembly
While this compound itself does not have traditional hydrogen bond donors, the possibility of forming hydrogen bonds with co-crystallized solvent molecules or ancillary ligands exists. This type of interaction is a powerful tool in directing the self-assembly of molecules into larger, ordered structures. mdpi.com
Design Principles for Directed Supramolecular Recognition
The design of systems for directed supramolecular recognition relies on a detailed understanding of the non-covalent interactions that a molecule can engage in. mdpi.com Without experimental data on the interaction preferences of this compound, the principles for designing specific recognition events involving this molecule cannot be formulated.
Advanced Materials Science Applications and Polymer Chemistry Research
Polymerization Studies Utilizing Biphenyl-2,2'-diyl Difuran-2-carboxylate as a Monomer
The bifunctional nature of this compound, effectively a diol-equivalent after ester hydrolysis or a component in transesterification, allows it to serve as a building block for step-growth polymerization. Its incorporation into polymer backbones is a strategy for introducing aromatic and heteroaromatic units to tailor material properties.
This compound is a candidate for the synthesis of novel aromatic or semi-aromatic polyesters through polycondensation reactions. The general approach involves reacting the monomer, or its constituent parts (2,2'-biphenol and a 2-furoic acid derivative), with a suitable dicarboxylic acid or diol comonomer. The biphenyl (B1667301) unit, particularly with its 2,2'-linkage, introduces a kinked, non-planar structure into the polymer chain. This conformation can disrupt chain packing, decrease crystallinity, and thereby enhance the solubility and processability of otherwise rigid aromatic polyesters sci-hub.box.
Researchers have synthesized various biphenyl-based polyesters from monomers derived from renewable resources like vanillin, which have shown high thermal stability and a range of glass transition temperatures depending on the comonomers used researchgate.netbohrium.com. Similarly, furan-based polyesters are synthesized via two-stage melt polycondensation, often requiring catalysts like titanium(IV) tetraisopropoxide (TBT) bohrium.commdpi.com. The resulting polymers often exhibit good thermal stability and mechanical properties researchgate.net. The synthesis of polyesters from this compound would follow similar established polycondensation procedures, leading to materials with a unique combination of properties derived from both the biphenyl and furan (B31954) components.
There is a significant drive to develop polymers from renewable resources to reduce reliance on fossil fuels researchgate.net. The furan component of this compound is of particular importance in this context. Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), are derived from the dehydration of C5 and C6 sugars obtained from biomass and are considered key platform chemicals for bio-based polymers researchgate.netrsc.orgncsu.edu. Polyesters based on FDCA, like poly(ethylene furanoate) (PEF), are viewed as promising bio-based alternatives to petroleum-derived polymers like poly(ethylene terephthalate) (PET), offering superior properties such as enhanced gas barrier performance mdpi.comnih.govd-nb.info.
By incorporating the furan-containing this compound monomer into polyester synthesis, it is possible to create polymers with significant renewable content. The biphenyl moiety can also be derived from bio-based sources, such as lignin, which contains aromatic ring units essential for creating polymers with rigidity and thermal stability bohrium.comresearchgate.net. The resulting materials represent a class of high-value bioplastics, combining sustainability with performance characteristics suitable for demanding applications.
| Property | Furan-Based Polyesters | Biphenyl-Based Polyesters | Potential for this compound Polymers |
| Source | Renewable (Biomass) rsc.orgncsu.edu | Renewable (Lignin) or Petrochemical bohrium.com | High potential for significant renewable content |
| Key Monomers | 2,5-Furandicarboxylic acid (FDCA) ncsu.edu | Divanillic acid, 2,2′-disubstituted biphenylylene sci-hub.boxresearchgate.net | 2,2'-Biphenol (B158249), 2-Furoic acid |
| Key Properties | Excellent gas barrier, good thermal stability mdpi.comnih.gov | High thermal stability, amorphous nature, enhanced solubility sci-hub.boxresearchgate.net | Combination of thermal stability, processability, and barrier properties |
| Polymerization | Two-step melt polycondensation mdpi.com | Polycondensation, Polytransesterification researchgate.netbohrium.com | Melt polycondensation, Solution polymerization |
Achieving high molecular weight polymers with well-defined structures is crucial for optimal material performance. For polyesters derived from monomers like this compound, this is typically achieved through two-step melt polycondensation processes involving esterification or transesterification followed by a polycondensation step under high vacuum and temperature to remove byproducts mdpi.comncsu.edu. Solid-state polymerization (SSP) can be employed as a subsequent step to further increase the molecular weight of the furan-based polyesters mdpi.comrsc.org.
Controlled polymerization techniques, such as living polymerization, offer precise control over molecular weight and distribution but are more commonly applied to chain-growth polymerizations researchgate.net. However, advancements in catalyst design are enabling more controlled characteristics in step-growth systems.
The characterization of the resulting polymers relies on a suite of standard techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the polymer structure nih.gov. Gel Permeation Chromatography (GPC) determines molecular weight and polydispersity. Thermal properties, including glass transition temperature (Tg) and decomposition temperature (Td), are measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively researchgate.netnih.gov.
Exploration in Optoelectronic Materials
The conjugated and aromatic nature of the biphenyl and furan rings makes polymers containing these moieties promising for optoelectronic applications. The specific structure of this compound suggests its potential as a building block for materials used in organic electronics.
Polymers containing furan and thiophene (B33073) units have been investigated for use in organic solar cells, where they have demonstrated substantial power conversion efficiencies lbl.gov. Furan-containing polymers are noted for being electron-rich and having good solubility, which aids in processing lbl.govresearchgate.net. The biphenyl unit, especially when substituted at the 2,2'-positions, creates a non-coplanar conformation that can reduce intermolecular forces and inhibit crystallization, which is beneficial for creating amorphous thin films often required in electronic devices sci-hub.box.
The combination of the electron-rich furan rings and the rigid, sterically hindered biphenyl core in a polymer derived from this compound could lead to materials with tailored electronic properties. These structural features can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for organic semiconductors mdpi.com. The monomer could be incorporated into conjugated polymers to fine-tune the band gap and charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biphenyl and furan derivatives are known to exhibit fluorescence. Many biphenyl compounds are inherently fluorescent, with their emission properties influenced by substituents and molecular conformation nih.gov. Similarly, oligofurans are characterized by high fluorescence quantum yields researchgate.net. Polymers that incorporate these units are therefore candidates for use as fluorescent materials in applications such as organic light-emitting diodes (OLEDs).
Conjugated copolymers containing biphenyl units have been shown to be highly fluorescent in both solution and thin-film form researchgate.net. The incorporation of furan moieties can further enhance these properties and provide pathways for creating "green" electronic compounds from biodegradable, biomass-derived sources researchgate.net. Star-shaped organic semiconductors based on benzodifuran cores have been synthesized that exhibit fluorescent quantum yields of up to 100% acs.org. By using this compound as a monomer or a core structure, it is plausible to develop novel chromophores and fluorescent polymers with high efficiency and stability for use in display and lighting technologies.
| Component | Relevant Optoelectronic Properties | Potential Contribution to Polymer |
| Furan Moiety | Electron-rich, high fluorescence, good solubility, renewable source lbl.govresearchgate.net | Enhanced solubility, high fluorescence quantum yield, tunable electronic properties |
| Biphenyl Moiety | Rigid core, inherent fluorescence, non-coplanar structure (2,2'-linkage) sci-hub.boxnih.gov | Reduced crystallinity, formation of amorphous films, thermal stability |
| Combined Structure | Conjugated system with steric hindrance | Tailored HOMO/LUMO levels, controlled morphology, high-performance optoelectronic materials |
Structure-Property Relationships for Tunable Optical Responses
The optical properties of materials are intrinsically linked to their electronic structure, which in turn is dictated by their molecular architecture. In "this compound," the interplay between the biphenyl and furan moieties gives rise to interesting photophysical behaviors. The biphenyl unit, with its two phenyl rings, can exhibit varying degrees of torsion, which significantly influences the extent of π-conjugation across the molecule. This torsional angle can be modulated by introducing substituents on the biphenyl core or by altering the chemical environment, thereby providing a mechanism to tune the electronic energy levels and, consequently, the optical response.
The combination of the biphenyl's conformational flexibility and the electronic tunability of the furan-2-carboxylate (B1237412) units allows for the rational design of materials with specific optical properties. For example, by controlling the dihedral angle between the phenyl rings of the biphenyl core, it is possible to fine-tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color of emitted light in organic light-emitting diodes (OLEDs) or the absorption wavelength in organic photovoltaics (OPVs).
| Structural Feature | Influence on Optical Properties | Potential Application |
| Biphenyl Torsional Angle | Modulates π-conjugation, affecting absorption and emission wavelengths. | Tunable emitters for OLEDs |
| Furan-2-carboxylate Group | Influences intramolecular charge transfer (ICT). | Nonlinear optical materials |
| Substituents on Biphenyl/Furan | Alters electronic properties and steric hindrance. | Wavelength-selective photodetectors |
Functional Materials Research within Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The dicarboxylate functionality inherent in the hydrolyzed form of "this compound" (Biphenyl-2,2'-diyl dicarboxylic acid) makes it an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.gov MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal center and the organic linker. nih.govresearchgate.net The biphenyl core of the linker provides rigidity and length, which are crucial for creating robust and porous frameworks, while the furan rings introduce additional chemical functionality. nih.gov
MOFs derived from biphenyl dicarboxylate linkers have shown significant promise as heterogeneous catalysts. acs.org The porous nature of these materials allows for the diffusion of reactants to the active sites within the framework, while the crystalline structure provides well-defined and isolated catalytic centers. The catalytic activity can originate from the metal nodes, the organic linkers, or both. researchgate.netrsc.orgnih.gov
In the context of a MOF constructed with a linker derived from "this compound," the furan rings could play a direct role in catalysis. The oxygen atom in the furan ring can act as a Lewis base, potentially participating in catalytic cycles. Furthermore, the electronic properties of the biphenyl and furan units can influence the acidity or basicity of the metal centers, thereby tuning their catalytic activity. For example, a Zn(II)-based coordination polymer constructed from a dihydroxy-functionalized biphenyl dicarboxylic acid has been shown to be an effective and recyclable heterogeneous catalyst for the Henry reaction. nih.gov
| Catalyst System | Reaction Catalyzed | Key Findings |
| Zn(II)-based CP with biphenyl-dicarboxylate linker | Henry reaction | Effective and recyclable heterogeneous catalysis. nih.gov |
| MOFs with amide-functionalized linkers | Diastereoselective Henry reaction | Active catalysis with potential for basic organocatalytic sites. mdpi.com |
| MOFs with open metal sites | Various organic transformations | Lewis acidic sites enhance catalytic activity. nih.govresearchgate.net |
The inherent porosity and tunable chemical environment of MOFs make them excellent candidates for chemical sensing applications. nih.govrsc.org The detection mechanism often relies on a change in the physical properties of the MOF, such as its fluorescence, upon interaction with an analyte. MOFs constructed from fluorescent organic linkers are particularly well-suited for this purpose.
A linker derived from "this compound" could be designed to be fluorescent, and its emission could be quenched or enhanced upon the adsorption of specific guest molecules into the pores of the MOF. The selectivity of the sensor can be tuned by modifying the pore size and the chemical functionality of the framework. For instance, a microporous MOF, [Zn2(bpdc)2(bpee)] (where bpdc = 4,4'-biphenyldicarboxylate), has demonstrated the ability to sense explosive molecules like 2,4-dinitrotoluene (DNT) through fluorescence quenching. nih.govacs.org The pore size of the MOF can also lead to size-selective sensing. nih.gov
| MOF Sensor | Analyte Detected | Sensing Mechanism |
| [Zn2(bpdc)2(bpee)] | 2,4-dinitrotoluene (DNT) | Fluorescence quenching nih.govacs.org |
| Cu-based MOF array | Volatile plant oils | Quartz Crystal Microbalance (QCM) response rsc.org |
| Mg-MOF-74 | Benzene and CO2 | Chemicapacitive response rsc.org |
The high surface area and tunable pore size of MOFs make them highly attractive for gas storage and separation applications. researchgate.netunt.edu The efficiency of a MOF for a particular gas storage application is determined by factors such as its pore volume, surface area, and the strength of the interaction between the gas molecules and the framework.
A MOF constructed from a "this compound"-derived linker would be expected to exhibit significant porosity due to the rigid and extended nature of the linker. The presence of furan rings could introduce specific binding sites for certain gas molecules, enhancing the selectivity of adsorption. For example, the polar nature of the furan oxygen could lead to favorable interactions with polar molecules like CO2. Research on MOFs with biphenyl-4,4'-dicarboxylic acid has shown selective adsorption of CO2 over N2 and H2. rsc.orgresearchgate.net The pore size and geometry can be systematically tuned by varying the length and connectivity of the organic linker, allowing for the optimization of the framework for specific gas storage or separation tasks. nih.govnih.gov
| MOF Material | Gas Stored/Separated | Key Performance Metric |
| Co-based MOF with biphenyl-4,4'-dicarboxylic acid | CO2/N2 and CO2/H2 | Selective gas adsorption rsc.orgresearchgate.net |
| Ni-IRMOF-74 with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | Not specified | BET surface area of 2104.8 m²/g acs.org |
| MFM-115a | Methane (CH4) | High deliverable capacity nih.gov |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing biphenyl-2,2'-diyl esters, and how can these methods be adapted for difuran-2-carboxylate derivatives?
- Biphenyl-2,2'-diyl esters are typically synthesized via esterification of biphenyl diols with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides). For example, biphenyl-2,2'-diyl diacetate was prepared using acetic anhydride under reflux with catalytic acid . Adapting this to difuran-2-carboxylate derivatives would require substituting furan-2-carboxylic acid chloride or anhydride. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid side reactions like ring-opening of the furan moiety .
Q. How can X-ray crystallography be utilized to confirm the structural conformation of biphenyl-2,2'-diyl derivatives?
- Single-crystal X-ray diffraction is a gold standard for structural confirmation. For biphenyl-2,2'-diyl diacetate, studies revealed a dihedral angle of 58.32° between the benzene rings, which influences steric and electronic properties . Similar analysis for difuran-2-carboxylate derivatives would assess torsional angles between furan rings and biphenyl cores, providing insights into conjugation and steric hindrance .
Q. What spectroscopic techniques are most effective for characterizing biphenyl-2,2'-diyl esters?
- NMR : and NMR can identify ester carbonyl signals (~165-175 ppm) and biphenyl/furan proton environments.
- FT-IR : Confirms ester C=O stretches (~1700–1750 cm) and furan ring vibrations (~1500–1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for purity assessment .
Advanced Research Questions
Q. How can deuterium labeling be applied to study the metabolic stability or reaction mechanisms of biphenyl-2,2'-diyl derivatives?
- Deuterated biphenyl analogs (e.g., biphenyl-d) are synthesized via catalytic deuteration or exchange reactions, enabling isotopic tracing in metabolic studies . For difuran-2-carboxylate derivatives, deuterium could be introduced at specific positions (e.g., furan rings) to track degradation pathways or reaction intermediates using LC-MS or kinetic isotope effect (KIE) analysis .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of biphenyl-2,2'-diyl difuran-2-carboxylate?
- Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and torsional barriers. For example, studies on biphenyl-2,2'-diyl diacetate used DFT to correlate dihedral angles with conjugation efficiency . Similar modeling for difuran derivatives would predict substituent effects on electron-withdrawing/donating properties and reactivity in cross-coupling reactions .
Q. How do structural modifications (e.g., substituents on furan rings) influence the biological activity of biphenyl-2,2'-diyl derivatives?
- Structure-activity relationship (SAR) studies on thiophene- and furan-carboxylate analogs show that electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing membrane permeability . For difuran-2-carboxylate derivatives, systematic substitution (e.g., methyl, nitro, or methoxy groups) followed by in vitro bioassays (e.g., MIC tests) can identify pharmacophores .
Q. What strategies resolve contradictions in reactivity data for biphenyl-2,2'-diyl esters under varying catalytic conditions?
- Contradictions often arise from solvent polarity, catalyst loading, or competing reaction pathways. For example, ruthenium-based catalysts (e.g., BINAP/DAIPEN complexes) enhance stereoselectivity in esterifications but may deactivate in polar aprotic solvents . Systematic kinetic studies under controlled conditions (e.g., inert atmosphere, varying temperatures) can isolate dominant factors .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
